molecular formula C10H9N3O3S2 B2519464 Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate CAS No. 1173062-23-1

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate

Cat. No. B2519464
CAS RN: 1173062-23-1
M. Wt: 283.32
InChI Key: LVYXXPOARSRYCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate, also known as MMTC, is a chemical compound that has shown potential in various scientific research applications. MMTC belongs to the class of thiophene-containing molecules, which have been widely studied for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate: derivatives have been synthesized and evaluated for their antimicrobial properties. In particular, these compounds exhibit promising activity against Gram-positive bacteria. Compound 15, which contains a 5-nitro-2-furoyl moiety, demonstrated the highest bioactivity with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL .

Key Intermediates in Pharmaceutical Synthesis

These derivatives serve as key intermediates in the synthesis of pharmaceutical compounds. Notably, they play a crucial role in the preparation of fezolinetant and deuterated fezolinetant, which are relevant for drug development .

Fungicidal Activity

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: , a related compound, has been investigated for its fungicidal properties. It contributes to the preparation of 1,2,3-thiadiazole-bearing hydrazone derivatives and 5-substituted-1,3,4-oxadiazole derivatives, both of which exhibit potent fungicidal activity .

Organic Synthesis

The synthesis of these thiadiazole derivatives involves condensation reactions with appropriate aldehydes. The reaction efficiency falls within the range of 57–98%, making it a satisfactory method for obtaining these compounds .

properties

IUPAC Name

methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-5-7(18-13-12-5)8(14)11-9-6(3-4-17-9)10(15)16-2/h3-4H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYXXPOARSRYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate

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